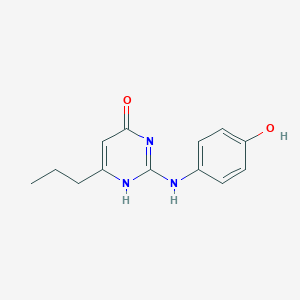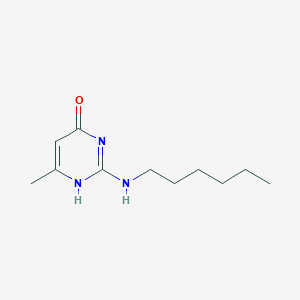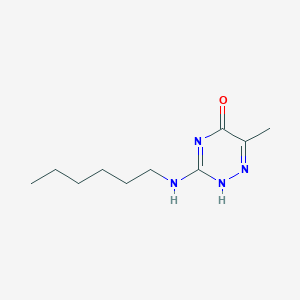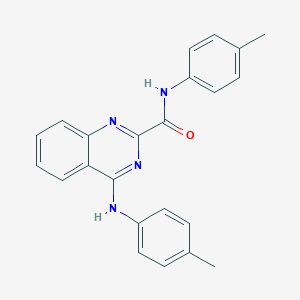
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide in lab experiments is its potential for treating various diseases. However, one limitation is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
For research on 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide include further studies on its mechanism of action, its potential for treating various diseases, and the development of more efficient synthesis methods. Additionally, studies on the safety and toxicity of this compound are needed before it can be considered for clinical use.
Synthesemethoden
The synthesis of 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide has been achieved using different methods such as the reaction of 5-chloro-2-aminobenzamide with cyclohexanone, followed by reaction with thiourea and then with 2-bromoacetic acid, and finally with thiophene-2-sulfonyl chloride. Another method involves the reaction of 5-chloro-2-aminobenzamide with cyclohexanone, followed by reaction with thiourea and then with 2-bromoacetic acid, and finally with thiophene-2-sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide has been studied for its potential in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential in treating diabetes and neurodegenerative diseases.
Eigenschaften
Produktname |
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide |
|---|---|
Molekularformel |
C19H19ClN2O3S3 |
Molekulargewicht |
455 g/mol |
IUPAC-Name |
(NE)-5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H19ClN2O3S3/c20-15-11-12-16(26-15)28(24,25)21-19-22(14-9-5-2-6-10-14)18(23)17(27-19)13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14,17H,2,5-6,9-10H2/b21-19+ |
InChI-Schlüssel |
HXTJMLJUPFVEBK-XUTLUUPISA-N |
Isomerische SMILES |
C1CCC(CC1)N\2C(=O)C(S/C2=N/S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
SMILES |
C1CCC(CC1)N2C(=O)C(SC2=NS(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(SC2=NS(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)
![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)